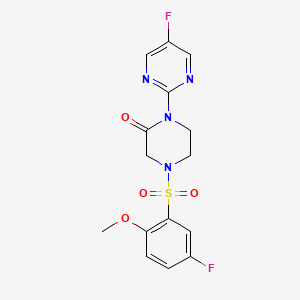
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as PF-05089771, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its pharmacological effects by inhibiting the activity of the PKC family of proteins. PKC is a group of serine/threonine kinases that regulate various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one disrupts these cellular processes and induces cell death in cancer cells. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one induces apoptosis by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one inhibits the phosphorylation of various signaling molecules such as AKT and ERK, which are involved in cell proliferation and survival. In inflammatory cells, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one inhibits the production of cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been optimized for high yields and purity, making it suitable for further research and development. However, one limitation of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is its poor solubility in aqueous solutions, which may affect its pharmacokinetic properties and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One area of interest is the development of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanism of action of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one and its effects on various cellular processes. Finally, the development of more potent and selective PKC inhibitors may lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can be synthesized using a multi-step process that involves the condensation of 5-fluoropyrimidine-2,4-diamine with 4-(5-fluoro-2-methoxyphenylsulfonyl)benzoic acid. The resulting intermediate is then coupled with 1-(2-chloroethyl)piperazine to obtain the final product. The synthesis of 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC pathway. Inflammation is another area where 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied, as PKC plays a crucial role in the regulation of inflammatory processes. Additionally, 4-(5-Fluoro-2-methoxybenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease, where PKC dysregulation has been implicated in the pathogenesis of the disease.
Propriétés
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O4S/c1-25-12-3-2-10(16)6-13(12)26(23,24)20-4-5-21(14(22)9-20)15-18-7-11(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDARKNBUHDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)

![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)

![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)


![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)

